molecular formula C19H20N4O3 B7713215 2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7713215
M. Wt: 352.4 g/mol
InChI Key: ZQHUGZJWAKKWBB-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound with a unique structure that combines a nitro group, a phenylethyl group, and an oxadiazole ring

Properties

IUPAC Name

2-nitro-N-(2-phenylethyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(2)18-21-19(26-22-18)15-8-9-16(17(12-15)23(24)25)20-11-10-14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHUGZJWAKKWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting with the preparation of the oxadiazole ring, followed by the introduction of the nitro group and the phenylethyl group. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield nitroso derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: It could be investigated for its potential use in drug development, particularly for its unique structural features.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group, phenylethyl group, and oxadiazole ring could each contribute to its overall activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-N-(1-phenylethyl)aniline: Similar structure but lacks the oxadiazole ring.

    N-(2-phenylethyl)-3-(propan-2-yl)aniline: Similar structure but lacks the nitro group and oxadiazole ring.

Uniqueness

2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the presence of the oxadiazole ring, which can impart different chemical and biological properties compared to similar compounds. The combination of the nitro group, phenylethyl group, and oxadiazole ring makes it a versatile compound for various applications.

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